molecular formula C16H10Cl2N2 B1603825 Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- CAS No. 89508-65-6

Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-

Cat. No.: B1603825
CAS No.: 89508-65-6
M. Wt: 301.2 g/mol
InChI Key: XGLURXDMKXERQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- is a heterocyclic aromatic organic compound It is characterized by a pyrimidine ring substituted with a biphenyl group at the 2-position and chlorine atoms at the 4- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and pyrimidine amines.

Scientific Research Applications

Pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- involves its interaction with molecular targets such as protein kinases and enzymes. It can inhibit the activity of these proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro-: is compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its biphenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the chlorine atoms contribute to its reactivity and stability.

Properties

IUPAC Name

4,6-dichloro-2-(4-phenylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2/c17-14-10-15(18)20-16(19-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLURXDMKXERQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626982
Record name 2-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89508-65-6
Record name 2-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-
Reactant of Route 2
Reactant of Route 2
Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-
Reactant of Route 3
Reactant of Route 3
Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-
Reactant of Route 4
Reactant of Route 4
Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-
Reactant of Route 5
Reactant of Route 5
Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-
Reactant of Route 6
Reactant of Route 6
Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.